5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Medicinal chemistry Physicochemical profiling Drug-like properties

5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative bearing a 5-amino group on the triazole core, an N1-phenyl substituent, and a 5-chloro-2-methylphenyl carboxamide moiety. With a molecular formula of C16H14ClN5O and a molecular weight of 327.77 g/mol, it falls within the drug-like chemical space defined by Lipinski's rule of five.

Molecular Formula C16H14ClN5O
Molecular Weight 327.77
CAS No. 899725-63-4
Cat. No. B2452743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS899725-63-4
Molecular FormulaC16H14ClN5O
Molecular Weight327.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N
InChIInChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(18)22(21-20-14)12-5-3-2-4-6-12/h2-9H,18H2,1H3,(H,19,23)
InChIKeyOIXAFDFEXWXWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4): Procurement-Relevant Chemical Identity and Class Profile


5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4) is a fully synthetic 1,2,3-triazole-4-carboxamide derivative bearing a 5-amino group on the triazole core, an N1-phenyl substituent, and a 5-chloro-2-methylphenyl carboxamide moiety . With a molecular formula of C16H14ClN5O and a molecular weight of 327.77 g/mol, it falls within the drug-like chemical space defined by Lipinski's rule of five. The compound is commercially available at ≥95% purity from multiple specialty chemical suppliers and serves as a research reagent in medicinal chemistry, particularly within programs exploring triazole-based bioactive molecules. Its 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is recognized as a privileged scaffold in antiparasitic, anticancer, and neuropsychiatric drug discovery [1].

Why 5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4) Cannot Be Replaced by Generic Triazole-4-carboxamide Analogs


The 1,2,3-triazole-4-carboxamide scaffold tolerates extensive substitution, yet even minor modifications on the anilide or N1-phenyl ring can drastically alter target engagement, selectivity, and physicochemical properties. Published SAR studies on the ATC chemotype demonstrate that the identity and position of halogen and methyl substituents on the anilide phenyl ring directly modulate potency, metabolic stability, and off-target liability (e.g., hERG, Ames) [1]. The 5-chloro-2-methylphenyl amide motif present in this compound introduces a specific steric and electronic profile—ortho-methyl and meta-chloro substitution—that cannot be recapitulated by simple analogs such as the unsubstituted phenylamide (CAS 20317-25-3), 2,5-dichlorophenylamide, or 4-fluorophenyl analogs. Substituting a generic triazole-4-carboxamide building block without this precise substitution pattern risks losing the biological fingerprint, solubility characteristics, and synthetic utility that this compound offers [2].

Quantitative Differentiation Evidence: 5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4) vs. Closest Structural Analogs


Molecular Weight Differentiation vs. the Unsubstituted Parent 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3)

The target compound (MW 327.77 g/mol) possesses a 61% larger molecular weight than the unsubstituted parent 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3, MW 203.20 g/mol) due to the 5-chloro-2-methylphenyl carboxamide appendage . This increase in molecular weight is accompanied by a rise in the predicted octanol-water partition coefficient (cLogP estimated at ~3.0–3.5 vs. ~0.8–1.2 for the parent), indicating substantially enhanced lipophilicity that will affect membrane permeability, protein binding, and solubility . For procurement decisions, this means the compound is a more hydrophobic, higher-molecular-weight analog suited for probing binding pockets that accommodate a halogenated aromatic amide, whereas CAS 20317-25-3 is a smaller, more polar scaffold suitable as a building block.

Medicinal chemistry Physicochemical profiling Drug-like properties

Substitution Pattern Specificity: ortho-Methyl / meta-Chloro Anilide Motif vs. Regioisomeric and Des-halogen Analogs

The 5-chloro-2-methylphenyl amide substituent in the target compound features an ortho-methyl and meta-chloro arrangement. Published SAR from the ATC series against Trypanosoma cruzi demonstrates that the position of chloro and methyl substituents on the anilide phenyl ring is a critical determinant of antiparasitic potency (pEC50 range: <5 to >7) and selectivity vs. host VERO cells [1]. Specifically, meta-chloro substitution on the anilide ring generally retains activity while balancing metabolic stability, whereas ortho substitution alone gives a 5-fold potency improvement over unsubstituted analogs. The combination of ortho-methyl and meta-chloro in this compound creates a substitution pattern not found in common comparator compounds such as 5-amino-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide (which has para-methyl on the N1-phenyl and 2,5-dichloro on the anilide), N-(5-chloro-2-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (which has a 5-methyl instead of 5-amino on the triazole), or N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide (which lacks the N1-phenyl group) [2].

Structure-activity relationship Medicinal chemistry Lead optimization

Predicted Density as a Physical Property Discriminator

The predicted density of 5-amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is 1.41 ± 0.1 g/cm³ (Predicted) . This is substantially higher than the predicted density of the parent 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (1.54 ± 0.1 g/cm³ predicted, with an experimental melting point of 170–171 °C decomposition) , reflecting the impact of the heavier chloro-substituted anilide on crystal packing. For procurement, this property is relevant when the compound is used in solid-form studies, co-crystal screening, or formulation development where density and packing efficiency affect handling, dissolution, and stability.

Physicochemical characterization Formulation science Solid-state chemistry

Application Scenarios for 5-Amino-N-(5-chloro-2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 899725-63-4) Based on Structural and Class-Level Evidence


Medicinal Chemistry: Late-Stage SAR Exploration of the ATC Chemotype in Antiparasitic or Antimicrobial Programs

This compound is ideally suited as a late-stage SAR probe in programs targeting the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, particularly against Trypanosoma cruzi (Chagas disease) where the ATC series has shown submicromolar potency [1]. The ortho-methyl / meta-chloro anilide substitution pattern introduces steric and electronic features not present in the published lead compounds (e.g., 3-methoxyphenyl, 2,6-dimethoxypyrimidin-4-amine analogs). Incorporating this compound into a SAR matrix allows teams to deconvolute the contribution of halogen position and methyl substitution to antiparasitic potency, selectivity over VERO host cells, and hERG/Ames liability profiles, directly following the optimization strategy described in J. Med. Chem. 2017.

Chemical Biology Tool Compound for Profiling Kinase or GPCR Selectivity Panels

The compound's drug-like physicochemical profile (MW 327.77, cLogP ~3–3.5) and the privileged 1,2,3-triazole core make it a suitable candidate for broad-panel selectivity screening against kinase or GPCR families. Although no direct activity data for this compound are publicly available, related 1,2,3-triazole-4-carboxamides have demonstrated nanomolar inhibition against c-Met kinase [2], and amino-triazole derivatives are known ligands of trace amine-associated receptors (TAARs) [3]. This compound can serve as a structurally distinct entry point for identifying new chemo-type hits in drug discovery campaigns.

Reference Standard for Analytical Method Development and Physicochemical Profiling

With a purity specification of ≥95% from commercial suppliers and well-defined predicted properties (density 1.41 ± 0.1 g/cm³, MW 327.77, molecular formula C16H14ClN5O), this compound can serve as a reference standard for HPLC/UPLC method development, mass spectrometry calibration, or as a model compound for logP/logD determination studies. Its halogenated aromatic system provides a strong UV chromophore and distinct isotopic pattern (chlorine), facilitating detection and quantification in complex matrices.

Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The 5-amino group on the triazole ring provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, or diazotization), while the carboxamide linkage offers a metabolically stable connection to the 5-chloro-2-methylphenyl group. This positions the compound as a versatile advanced intermediate for generating combinatorial libraries around the ATC scaffold, as supported by the synthetic methodology described in Medicinal Chemistry Research (2013) [4].

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